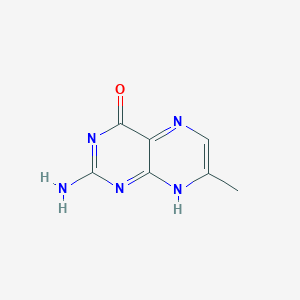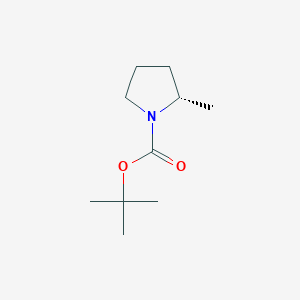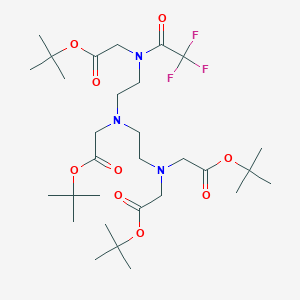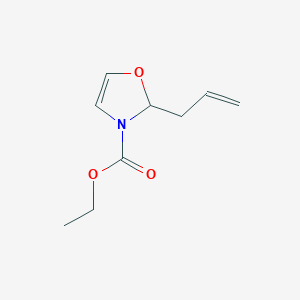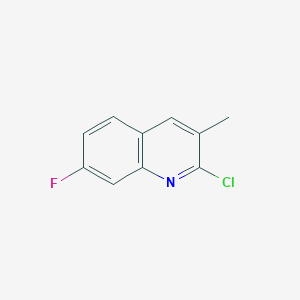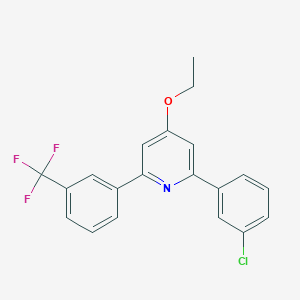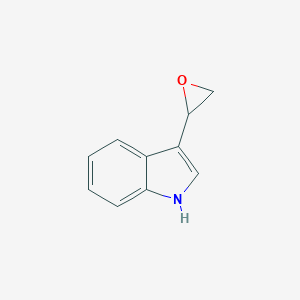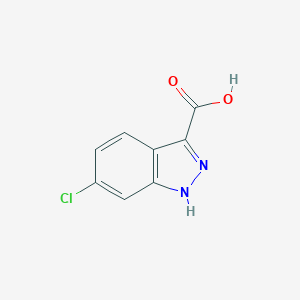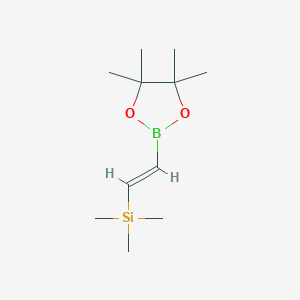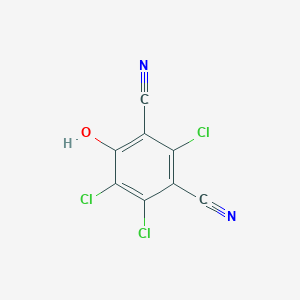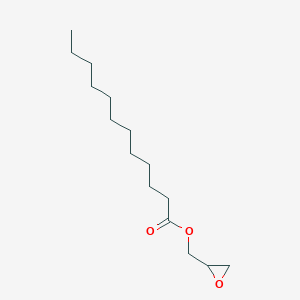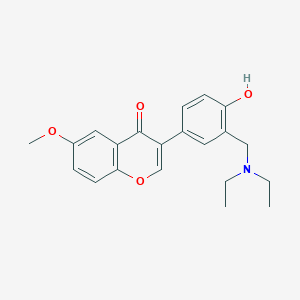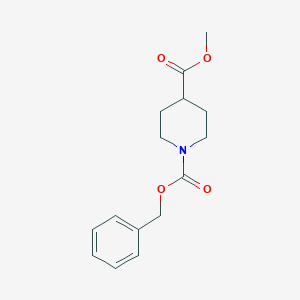
1-Benzyl 4-methyl piperidine-1,4-dicarboxylate
Descripción general
Descripción
1-Benzyl 4-methyl piperidine-1,4-dicarboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds have been extensively studied due to their potential pharmacological properties, particularly as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are of significant interest in the treatment of diseases such as Alzheimer's, where an increase in acetylcholine levels is desired to improve cognitive function .
Synthesis Analysis
The synthesis of 1-benzyl piperidine derivatives has been reported in several studies. For instance, compound 13e, a potent anti-AChE inhibitor, was synthesized by introducing an indanone moiety to the piperidine structure . Another potent inhibitor, compound 21, was synthesized by substituting the benzamide with a bulky moiety and introducing an alkyl or phenyl group at the nitrogen atom of benzamide . Additionally, compound 19, with a phthalimidoethyl moiety, was synthesized and found to be a potent inhibitor of AChE . These syntheses involve multi-step reactions, including the formation of amide bonds and the introduction of various functional groups to enhance activity and selectivity towards AChE.
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-(N-Boc-amino)piperidine was characterized using spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR. Density Functional Theory (DFT) was employed to determine optimized geometrical parameters and vibrational assignments. The study provided insights into the conformational preferences of the molecule and identified the most reactive sites through Molecular Electrostatic Potential (MEP) energy surface and Fukui function descriptor analyses .
Chemical Reactions Analysis
The chemical reactivity of 1-Benzyl-4-(N-Boc-amino)piperidine was explored through various computational analyses. The HOMO-LUMO bandgap energy indicated the electron excitation capabilities of the molecule. Natural bond orbital (NBO) analysis elucidated charge delocalization due to intramolecular interactions, and topological studies (AIM, ELF, and LOL) along with thermodynamic parameters at different temperatures were performed to understand the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-benzyl piperidine derivatives are closely related to their molecular structure and the substituents present on the piperidine ring. For example, the introduction of a bulky moiety or a phenyl group can significantly enhance the anti-AChE activity of these compounds . The crystal structure of related compounds, such as 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, revealed that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is a distorted tetrahedron . These structural insights are crucial for understanding the interaction of these compounds with biological targets such as AChE.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Oxindole Synthesis and Palladium-catalyzed CH Functionalization
This compound plays a role in the synthesis of oxindoles using palladium-catalyzed CH functionalization, indicating its utility in organic synthesis and medicinal chemistry (Magano, Kiser, Shine, & Chen, 2014).
Preparation of Piperidine Derivatives
It's used in the preparation of piperidine derivatives, which are important in the pharmaceutical industry for developing various drugs (Laschat, Fröhlich, & Wibbeling, 1996).
Efficient Synthesis of Piperidine Intermediates
This compound is involved in the synthesis of specific piperidine intermediates, suggesting its importance in creating complex organic molecules (Danieli, Lesma, Passarella, & Silvani, 1997).
Biological Activity and Applications
Anti-Acetylcholinesterase Activity
Piperidine derivatives, including those related to 1-Benzyl 4-methyl Piperidine-1,4-dicarboxylate, have been studied for their anti-acetylcholinesterase activity, which is significant for treating conditions like Alzheimer’s disease (Sugimoto et al., 1990; Sugimoto et al., 1992)(Sugimoto et al., 1992).
Asymmetric Synthesis of Nociceptin Antagonists
An asymmetric synthesis method involving this compound shows its potential in the synthesis of nociceptin antagonists, which are significant in pain management (Jona et al., 2009).
Synthesis of Cardiovascular Active Compounds
It's utilized in the synthesis of compounds with cardiovascular activity, highlighting its potential in developing new heart disease treatments (Krauze et al., 2004).
Pharmacological Synthesis
The compound serves as a building block in synthesizing pharmacologically interesting compounds, demonstrating its versatility in drug development (Rodríguez-Franco & Fernández-Bachiller, 2002).
Molecular Studies and Analyses
- Molecular Structure and Spectroscopic Studies: There are studies on the molecular structure and spectroscopic analysis of related piperidine derivatives, indicating the compound's significance in structural chemistry (Janani et al., 2020).
Safety And Hazards
Direcciones Futuras
Piperidones, including 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, future research may focus on the synthesis of position isomeric piperidones and their derivatives, as well as their varied biological applications .
Propiedades
IUPAC Name |
1-O-benzyl 4-O-methyl piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)13-7-9-16(10-8-13)15(18)20-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMXUTJFULFSMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363719 | |
| Record name | 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 4-methyl piperidine-1,4-dicarboxylate | |
CAS RN |
138163-07-2 | |
| Record name | 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;(2S,5R,6R)-6-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B139058.png)
